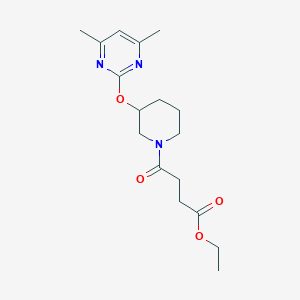
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is also known as EDP-420 or JNJ-632 and has been found to exhibit promising results in various preclinical studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine-3-ol to form 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine. This intermediate is then reacted with ethyl 4-oxobutanoate in the presence of a base to form the final product.
Starting Materials
4,6-dimethyl-2-chloropyrimidine, piperidine-3-ol, ethyl 4-oxobutanoate, base
Reaction
Step 1: React 4,6-dimethyl-2-chloropyrimidine with piperidine-3-ol in the presence of a base to form 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine., Step 2: React 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine with ethyl 4-oxobutanoate in the presence of a base to form Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate.
作用机制
The mechanism of action of Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also acts as an antagonist of the adenosine A2A receptor, which is involved in various physiological processes.
生化和生理效应
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate in lab experiments is its high potency and selectivity. It has been found to exhibit potent inhibitory activity against HDACs and adenosine A2A receptors. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability for research purposes.
未来方向
There are several potential future directions for the research and development of Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate. One potential direction is the further exploration of its potential applications in the treatment of cancer and neurodegenerative diseases. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound, which may increase its availability for research purposes. Additionally, the potential use of this compound as a tool for studying the role of HDACs and adenosine A2A receptors in various physiological processes warrants further investigation.
科学研究应用
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has been extensively studied in preclinical research for its potential applications in drug development. It has been found to exhibit promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
ethyl 4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-4-23-16(22)8-7-15(21)20-9-5-6-14(11-20)24-17-18-12(2)10-13(3)19-17/h10,14H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZCTVYVQBNXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

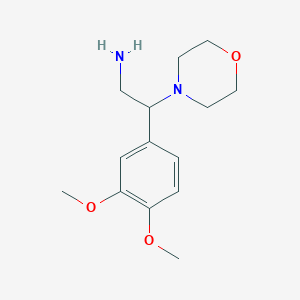

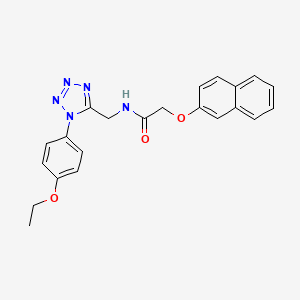
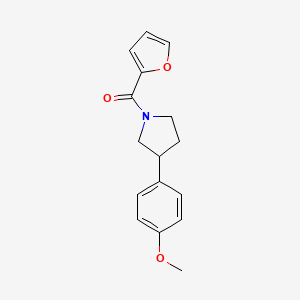
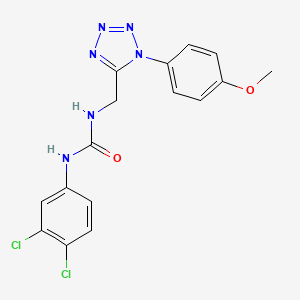
![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2926135.png)
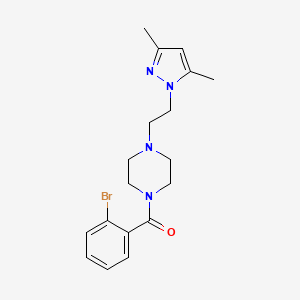
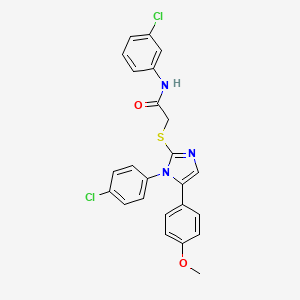
![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)
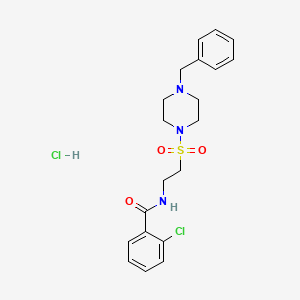
![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)
![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)